molecular formula C21H18N2O4S2 B14418460 4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole CAS No. 81527-42-6

4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole

Cat. No.: B14418460
CAS No.: 81527-42-6
M. Wt: 426.5 g/mol
InChI Key: KLVIRYYDUHDKJC-UHFFFAOYSA-N
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Description

4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines in the presence of a catalyst.

    Introduction of the thiophene-2-sulfonyl group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(4-methoxyphenyl)-2-(phenylsulfonyl)-1H-imidazole
  • 4,5-Bis(4-methoxyphenyl)-2-(methylsulfonyl)-1H-imidazole

Uniqueness

4,5-Bis(4-methoxyphenyl)-2-(thiophene-2-sulfonyl)-1H-imidazole is unique due to the presence of the thiophene-2-sulfonyl group, which can impart distinct chemical and biological properties compared to other sulfonyl derivatives.

Properties

CAS No.

81527-42-6

Molecular Formula

C21H18N2O4S2

Molecular Weight

426.5 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-thiophen-2-ylsulfonyl-1H-imidazole

InChI

InChI=1S/C21H18N2O4S2/c1-26-16-9-5-14(6-10-16)19-20(15-7-11-17(27-2)12-8-15)23-21(22-19)29(24,25)18-4-3-13-28-18/h3-13H,1-2H3,(H,22,23)

InChI Key

KLVIRYYDUHDKJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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